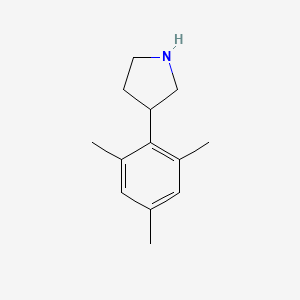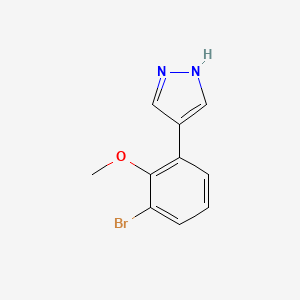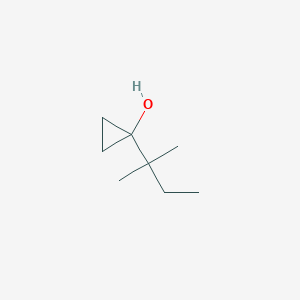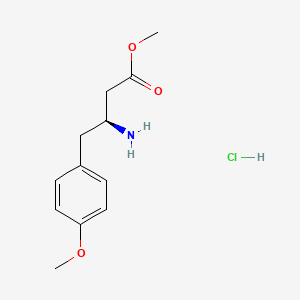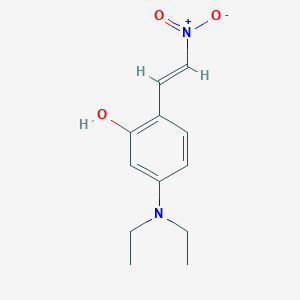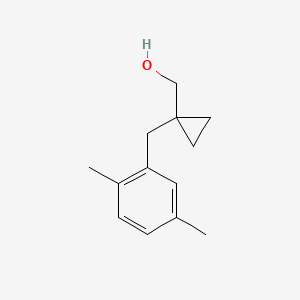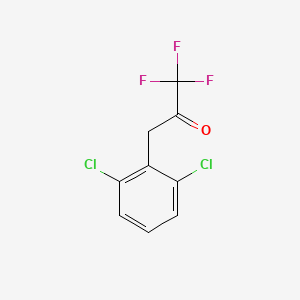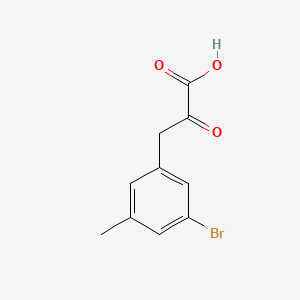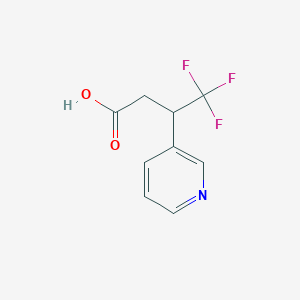
4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid typically involves the introduction of the trifluoromethyl group and the pyridine ring into the butanoic acid backbone. One common method involves the use of trifluoromethylation reagents and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed:
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
- 4,4,4-Trifluoro-3-(3-indolyl)butanoic acid
- 4-Oxo-4-(3-pyridinyl)butanoic acid
Comparison: Compared to similar compounds, 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid is unique due to its specific combination of the trifluoromethyl group and pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7(4-8(14)15)6-2-1-3-13-5-6/h1-3,5,7H,4H2,(H,14,15) |
Clé InChI |
PTNUNSSGPICBBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



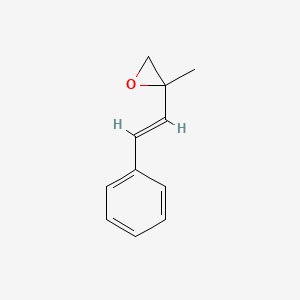
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
